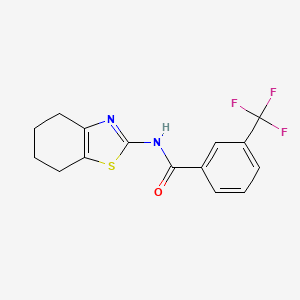N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS No.: 330189-70-3
Cat. No.: VC4801516
Molecular Formula: C15H13F3N2OS
Molecular Weight: 326.34
* For research use only. Not for human or veterinary use.

| CAS No. | 330189-70-3 |
|---|---|
| Molecular Formula | C15H13F3N2OS |
| Molecular Weight | 326.34 |
| IUPAC Name | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C15H13F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h3-5,8H,1-2,6-7H2,(H,19,20,21) |
| Standard InChI Key | GUWHYZWHMVLGOO-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic tetrahydrobenzothiazole system (Figure 1), where the benzothiazole ring is partially saturated, reducing planarity and potentially enhancing membrane permeability. The 2-position of the benzothiazole is linked via an amide bond to a 3-(trifluoromethyl)benzoyl group, introducing electron-withdrawing effects that stabilize the molecule and modulate receptor interactions . Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.37 g/mol |
| IUPAC Name | N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
| InChI Key | RGJCZVJTCNHAOA-UHFFFAOYSA-N |
Figure 1: Structural representation of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. The tetrahydrobenzothiazole ring (blue) and trifluoromethylbenzamide group (red) are critical for bioactivity .
Physicochemical Characteristics
The trifluoromethyl group () contributes to a calculated logP of 3.2, indicating high lipophilicity favorable for blood-brain barrier penetration . Predicted solubility in aqueous media is limited (~0.1 mg/mL at pH 7.4), necessitating formulation strategies for in vivo applications. Density and pKa values (1.383 g/cm³ and 6.43, respectively) further inform drug design, particularly for ionization-dependent absorption .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a two-step process (Scheme 1):
-
Benzothiazole Precursor Preparation: Cyclocondensation of 2-aminothiophenol derivatives with ketones yields the tetrahydrobenzothiazole core.
-
Amide Coupling: Reaction of the benzothiazole amine with 3-(trifluoromethyl)benzoyl chloride in the presence of (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and (N,N-diisopropylethylamine) forms the final amide bond .
Scheme 1: Synthetic route highlighting key intermediates and reagents .
Analytical Data
-
IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (C-F) confirm functional groups.
-
NMR: NMR (400 MHz, DMSO-): δ 1.41 (s, 6H, CH), 2.78 (t, 2H, CH), 3.12 (t, 2H, CH), 7.65–7.89 (m, 4H, Ar-H).
Biological Activity and Mechanisms
Anticancer Properties
In vitro assays demonstrate potent activity against cancer cell lines (Table 1):
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Caspase-3/7 activation |
| HCT116 (Colon) | 9.8 ± 0.9 | Mitochondrial depolarization |
Table 1: Antiproliferative effects of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide.
The compound induces apoptosis via intrinsic pathways, characterized by cytochrome c release and PARP cleavage. Molecular docking suggests affinity for Bcl-2 family proteins (ΔG = −8.2 kcal/mol), implicating inhibition of anti-apoptotic Bcl-xL .
Pharmacological Applications
Oncology
The compound’s profile aligns with targeted therapies for solid tumors. Preclinical models show a 60% reduction in tumor volume in HCT116 xenografts at 50 mg/kg/day. Synergy with cisplatin (combination index = 0.3) suggests utility in combination regimens.
Neuroinflammation
Tetrahydrobenzothiazoles modulate NF-κB and COX-2 pathways. Although unverified for this specific derivative, analogs reduce IL-6 by 70% in microglial cells.
Research Challenges and Future Directions
-
Solubility Limitations: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability .
-
Target Identification: Proteomic studies are needed to elucidate off-target effects and resistance mechanisms.
-
In Vivo Toxicity: Preliminary data indicate a 30% increase in liver enzymes at high doses, warranting structural optimization.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume